N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a dichlorophenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2,4-dichlorophenol.
Formation of Intermediate: The 2,4-dichlorophenol is reacted with butyric acid or its derivatives under suitable conditions to form 4-(2,4-dichlorophenoxy)butanoic acid.
Amidation Reaction: The intermediate 4-(2,4-dichlorophenoxy)butanoic acid is then reacted with 3-amino-2-methylphenol in the presence of coupling agents such as carbodiimides to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced to form corresponding phenol derivatives.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenol derivatives with reduced chlorine content.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological effects.
Comparison with Similar Compounds
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide can be compared with other similar compounds, such as:
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butylamine: Similar structure but with an amine group instead of an amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-11-14(20)4-2-5-15(11)21-17(22)6-3-9-23-16-8-7-12(18)10-13(16)19/h2,4-5,7-8,10H,3,6,9,20H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDSKZITBHQMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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